Egonol is a member of the class of 1-benzofurans that is 1-benzofuran substituted by a methoxy group at position 7, a 1,3-benzodioxol-5-yl group at position 2 and a 3-hydroxypropyl group at position 5. It has been isolated from Styrax agrestis. It has a role as a plant metabolite. It is a member of 1-benzofurans, an aromatic ether, a member of benzodioxoles and a primary alcohol. It derives from a hydride of a 1-benzofuran.
Egonol
CAS No.: 530-22-3
Cat. No.: VC0006364
Molecular Formula: C19H18O5
Molecular Weight: 326.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 530-22-3 |
---|---|
Molecular Formula | C19H18O5 |
Molecular Weight | 326.3 g/mol |
IUPAC Name | 3-[2-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol |
Standard InChI | InChI=1S/C19H18O5/c1-21-18-8-12(3-2-6-20)7-14-10-16(24-19(14)18)13-4-5-15-17(9-13)23-11-22-15/h4-5,7-10,20H,2-3,6,11H2,1H3 |
Standard InChI Key | VOLZBKQSLGCZGC-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC2=C1OC(=C2)C3=CC4=C(C=C3)OCO4)CCCO |
Canonical SMILES | COC1=CC(=CC2=C1OC(=C2)C3=CC4=C(C=C3)OCO4)CCCO |
Melting Point | 117.5-118°C |
Introduction
Chemical Structure and Molecular Characteristics
Egonol (C₁₉H₁₈O₅) belongs to the 1-benzofuran class, characterized by a benzofuran core substituted with a methoxy group at position 7, a 1,3-benzodioxol-5-yl group at position 2, and a 3-hydroxypropyl side chain at position 5 . Its molecular weight is 326.3 g/mol, and X-ray crystallography confirms a planar benzofuran ring system fused to a benzodioxole moiety .
Structural Elucidation via NMR Spectroscopy
Nuclear magnetic resonance (NMR) studies have been pivotal in confirming egonol’s structure. Key spectral features include:
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¹H NMR (CDCl₃): A singlet at δ 4.07 ppm (2H, methylenedioxy group), δ 6.01 ppm (3H, OCH₃), and δ 8.25 ppm (1H, aliphatic OH) .
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¹³C NMR: Signals at δ 152.1 ppm (C-7, methoxy-bearing carbon) and δ 101.2 ppm (methylene carbons of the benzodioxole group) .
Table 1: Key NMR Assignments for Egonol
Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
H-3 | 3.27 | Furan ring proton |
OCH₃ | 6.01 | Methoxy group |
CH₂OH | 8.25 | Hydroxypropyl side chain |
Natural Occurrence and Biosynthetic Context
Egonol is primarily isolated from species within the Styrax genus (Styracaceae), including S. americana, S. japonica, and S. agrestis . It constitutes 7–10% of the non-glyceride fraction in seed oils, a remarkably high concentration for a secondary metabolite . The biosynthetic pathway likely involves:
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Coupling of phenylpropanoid units: Shikimate-derived precursors form the benzofuran scaffold.
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Oxidative cyclization: A pivotal step mediated by cytochrome P450 enzymes to establish the furan ring .
Synthetic and Semi-Synthetic Derivatives
Egonol’s modular structure permits chemical modifications, enabling the creation of derivatives with enhanced properties:
Egonoic Acid (C₁₉H₁₆O₆)
Oxidation of egonol’s primary alcohol group yields egonoic acid, confirmed by IR (ν_max 1705 cm⁻¹, C=O stretch) and a downfield shift in the ¹H NMR spectrum (δ 7.2 ppm for the carboxylate-associated protons) .
3-Nitroegonol (C₁₉H₁₇NO₇)
Nitration introduces a nitro group at position 3, shifting the furan proton signal from δ 3.27 ppm to δ 3.45 ppm in the ¹H NMR spectrum . This derivative exhibits a distinct indigo coloration upon treatment with concentrated sulfuric acid .
Table 2: Physicochemical Properties of Egonol Derivatives
Compound | Molecular Formula | Melting Point (°C) | Key Spectral Features |
---|---|---|---|
Egonoic acid | C₁₉H₁₆O₆ | 179–180 | IR: 1705 cm⁻¹ (C=O) |
3-Nitroegonol | C₁₉H₁₇NO₇ | 146–147 | UV-Vis: λ_max 317 nm (ε = 875) |
Spectroscopic Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy
Egonol exhibits a strong absorption band at λ_max 317 nm (ε = 875) in methanol, attributed to π→π* transitions in the conjugated benzofuran system . This property facilitates quantitative analysis in plant extracts.
Infrared (IR) Spectroscopy
Key IR absorptions include:
Analytical Methods for Quantification
High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 317 nm) is the method of choice for quantifying egonol in plant matrices . Calibration curves show linearity (R² > 0.99) in the range of 0.1–10 μg/mL .
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